(R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
CAS No.: 959576-63-7
Cat. No.: VC3837518
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 959576-63-7 |
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Molecular Formula | C18H25NO4 |
Molecular Weight | 319.4 g/mol |
IUPAC Name | (2R)-2-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C18H25NO4/c1-13-7-5-8-14(11-13)12-18(15(20)21)9-6-10-19(18)16(22)23-17(2,3)4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H,20,21)/t18-/m1/s1 |
Standard InChI Key | ZIGTYSBIVWDRDS-GOSISDBHSA-N |
Isomeric SMILES | CC1=CC(=CC=C1)C[C@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O |
SMILES | CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrrolidine ring substituted at the 2-position with both a 3-methylbenzyl group and a carboxylic acid moiety, while the nitrogen atom is protected by a Boc group. The (R)-configuration at the 2-position ensures stereochemical specificity, critical for interactions in biological systems .
Molecular Formula: C₁₈H₂₅NO₄
Molecular Weight: 319.4 g/mol
IUPAC Name: (2R)-2-[(3-methylphenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically proceeds via a three-step sequence:
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Protection of Proline: (R)-Proline is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form Boc-protected proline .
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Alkylation: The Boc-protected proline undergoes alkylation with 3-methylbenzyl bromide using a strong base (e.g., LDA) .
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Hydrolysis: The methyl ester intermediate is hydrolyzed with lithium hydroxide to yield the carboxylic acid .
Industrial Production
Scaled-up processes employ continuous flow reactors to enhance efficiency and reproducibility. Automated systems optimize reaction parameters (temperature, residence time) and minimize byproducts .
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The compound’s chiral center and functional groups make it a versatile building block:
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Antiviral Agents: Used in synthesizing protease inhibitors targeting hepatitis C virus (HCV) .
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Anticancer Drugs: Derivatives induce apoptosis in cancer cell lines by modulating apoptotic pathways .
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Neurological Therapeutics: Employed in dopamine receptor agonists for Parkinson’s disease .
Peptidomimetics and Enzyme Inhibitors
The pyrrolidine scaffold mimics proline in peptides, enabling the design of inhibitors for serine proteases and kinases .
Biological Activity and Mechanisms
Enzyme Inhibition
The carboxylic acid group forms hydrogen bonds with catalytic residues, while the 3-methylbenzyl group enhances hydrophobic interactions. Studies demonstrate inhibition of:
Cytotoxicity and Apoptosis
Derivatives exhibit cytotoxic effects against HeLa and MCF-7 cell lines (IC₅₀: 5–20 μM) via caspase-3 activation and mitochondrial membrane depolarization .
Comparison with Structural Analogues
The (R)-configuration and 3-methylbenzyl group optimize target binding and metabolic stability compared to analogues .
Future Directions and Challenges
Synthetic Innovations
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Catalytic Asymmetric Synthesis: Developing enantioselective catalysts to bypass resolution steps .
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Green Chemistry: Solvent-free reactions and biocatalytic methods to reduce waste .
Therapeutic Exploration
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